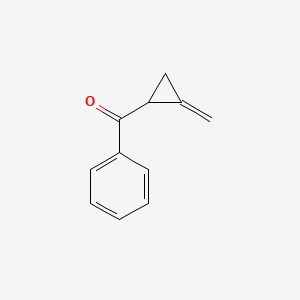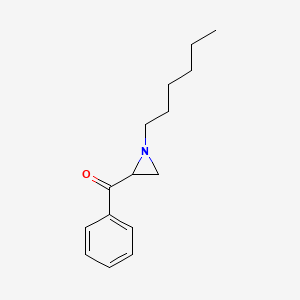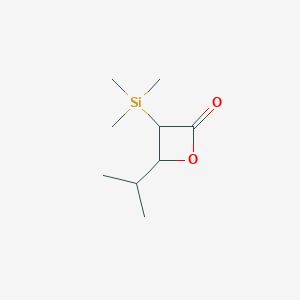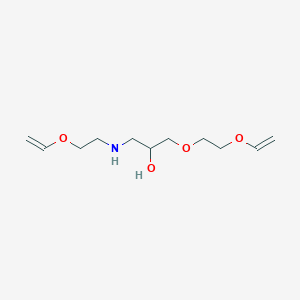
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol is a chemical compound with a molecular formula that includes 21 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound is known for its unique structure, which includes multiple oxygen and nitrogen atoms, making it a subject of interest in various scientific fields.
Análisis De Reacciones Químicas
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the oxygen and nitrogen atoms within the compound .
Aplicaciones Científicas De Investigación
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol involves its interaction with specific molecular targets and pathways. The compound’s multiple oxygen and nitrogen atoms allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. These interactions can influence various cellular processes, making the compound a subject of interest in the study of molecular biology and pharmacology .
Comparación Con Compuestos Similares
3,6,13-Trioxa-10-azapentadeca-1,14-dien-8-ol can be compared with other similar compounds that contain multiple oxygen and nitrogen atoms. Some of these similar compounds include 3,6,9-Trioxa-12-azatetradeca-1,13-dien-8-ol and 3,6,9,12-Tetraoxa-15-azapentadeca-1,14-dien-8-ol. These compounds share structural similarities but differ in the number and arrangement of oxygen and nitrogen atoms, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific arrangement of atoms, which gives it distinct chemical and biological properties .
Propiedades
Número CAS |
127029-27-0 |
|---|---|
Fórmula molecular |
C11H21NO4 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
1-(2-ethenoxyethoxy)-3-(2-ethenoxyethylamino)propan-2-ol |
InChI |
InChI=1S/C11H21NO4/c1-3-14-6-5-12-9-11(13)10-16-8-7-15-4-2/h3-4,11-13H,1-2,5-10H2 |
Clave InChI |
CGAHTHQQCTWFGF-UHFFFAOYSA-N |
SMILES canónico |
C=COCCNCC(COCCOC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


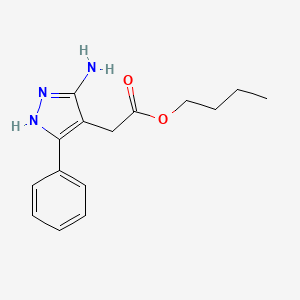

![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)

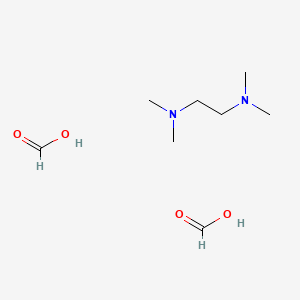
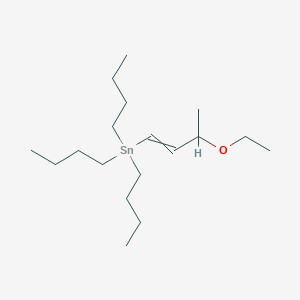
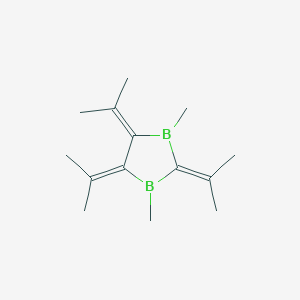

![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
